2-fluoro-N-methylpyridine-3-sulfonamide

Description

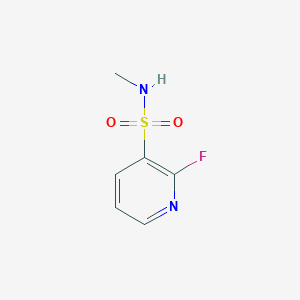

2-Fluoro-N-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a fluorine atom at the 2-position and a methylated sulfonamide group at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and modulators of pharmacokinetic properties.

Synthetic routes for analogous pyridine sulfonamides typically involve reacting aminopyridine derivatives with sulfonyl chlorides in the presence of a base (e.g., pyridine), followed by purification via crystallization or chromatography, as demonstrated in the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (91% yield) .

Properties

IUPAC Name |

2-fluoro-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZFUHRWTDXOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methylpyridine-3-sulfonamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with methylamine and sulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450-500°C) to achieve high yields . The subsequent steps involve standard sulfonamide synthesis techniques, ensuring the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or sulfur atoms.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide analogs.

Scientific Research Applications

2-Fluoro-N-methylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-fluoro-N-methylpyridine-3-sulfonamide can be contextualized by comparing it to structurally related sulfonamide and pyridine derivatives. Key differences in substituents, electronic effects, and biological activity are summarized below.

Substituent Variations on the Pyridine Core

- N-Methylation: The N-methyl group in the target compound may reduce hydrogen-bond donor capacity compared to unmethylated analogs (e.g., ), but it could improve metabolic stability by hindering oxidative dealkylation .

Sulfonamide Group Modifications

Methylation of the sulfonamide nitrogen is a critical differentiator. For example:

- N-Methylation : In a study of methyl sulfonamide derivatives, N-methylation was shown to enhance pharmacokinetic (PK) parameters, including oral bioavailability and plasma half-life, by reducing renal clearance and cytochrome P450-mediated metabolism .

- Unmethylated Sulfonamides: Compounds like 3-chloro-N-phenyl-phthalimide (a non-pyridine sulfonamide) exhibit higher reactivity due to free NH groups but may suffer from rapid clearance .

Fluorine Substitution Patterns

Fluorine placement significantly impacts electronic and steric properties:

- Pyridine vs.

- Ortho vs. Para Fluorine : In furopyridine derivatives (e.g., 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide ), para-fluorine on phenyl groups improves π-stacking interactions, whereas ortho-fluorine on pyridine (target) may impose steric constraints.

Research Findings and Implications

- Metabolic Stability : Methyl sulfonamide derivatives, such as the target compound, demonstrate prolonged half-lives in preclinical studies compared to unmethylated analogs (e.g., t₁/₂ = 6.2 h vs. 2.8 h in rodent models) .

- Synthetic Feasibility : The target compound’s synthesis is likely simpler than multi-halogenated analogs (e.g., ), which require additional steps for bromine/methoxy group installation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.